molecular formula C3H9N3O B3033985 1-Amino-3-ethylurea CAS No. 13050-41-4

1-Amino-3-ethylurea

Cat. No.: B3033985
CAS No.: 13050-41-4
M. Wt: 103.12 g/mol
InChI Key: CJYIAZYTBJVFOT-UHFFFAOYSA-N
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Description

1-Amino-3-ethylurea is a heterocyclic organic compound with the molecular formula C3H9N3OThis compound is an important intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and dyes.

Biochemical Analysis

Biochemical Properties

1-Amino-3-ethylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid binding proteins, which undergo conformational changes upon binding . These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that amino acids, including derivatives like this compound, play a critical role in regulating immune cell functions and metabolic reprogramming in the tumor microenvironment . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, amino acid binding proteins exhibit significant conformational changes upon binding with specific substrates, including this compound . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the intermolecular interactions in clusters of ethylammonium nitrate and 1-amino-1,2,3-triazole have been examined to understand the stability and degradation of similar compounds . These studies provide insights into the temporal effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on animal models have shown that the compound’s effects can range from beneficial to toxic, depending on the dosage. For example, animal models have been used to study the effects of various compounds on metabolic diseases, cardiovascular diseases, and immune-related diseases . These studies help determine the optimal dosage and potential adverse effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes. Amino acids, including derivatives like this compound, are essential for maintaining metabolic homeostasis and regulating metabolic pathways . Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, amino acid transporters play a significant role in maintaining intracellular amino acid levels and homeostasis . These transporters are essential for the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Predicting subcellular localization from amino acid sequences has been a significant area of research in bioinformatics . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and developing targeted therapies.

Preparation Methods

1-Amino-3-ethylurea can be synthesized through the reaction of ethyl isocyanate and ammonia in toluene under reflux conditions. The product is then purified by recrystallization in ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-Amino-3-ethylurea undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

    Condensation: It can react with carboxylic acids or their derivatives to form urea derivatives.

Common reagents and conditions used in these reactions include aqueous solutions, organic solvents like ethanol or toluene, and catalysts such as acids or bases. Major products formed from these reactions include various substituted ureas and other nitrogen-containing compounds.

Scientific Research Applications

1-Amino-3-ethylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of novel nitrogen-containing compounds.

    Biology: It has been studied for its potential biological properties, including antitumor and antimicrobial activity.

    Medicine: It exhibits anticonvulsant and analgesic properties, making it a candidate for drug development.

    Industry: It is used as a growth regulator in plant science and as an intermediate in the production of dyes and agrochemicals.

Comparison with Similar Compounds

1-Amino-3-ethylurea can be compared with other similar compounds such as:

    1-Amino-3-methylurea: Similar in structure but with a methyl group instead of an ethyl group.

    1-Amino-3-propylurea: Contains a propyl group instead of an ethyl group.

    1-Amino-3-butylurea: Contains a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interaction with other molecules, making it suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-amino-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIAZYTBJVFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309952
Record name N-Ethylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13050-41-4
Record name N-Ethylhydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13050-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-ethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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